Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate
Description
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a protected indole derivative featuring a tert-butoxycarbonyl (Boc)-functionalized aminomethyl group at the 3-position and an ethyl ester at the 2-position of the indole scaffold . This compound is synthesized to serve as a versatile intermediate in medicinal chemistry, enabling controlled introduction of amine functionalities after Boc deprotection. Its solid-state purity (95%) and stability at room temperature make it suitable for storage and multi-step synthetic workflows . The Boc group provides steric bulk and acid-labile protection, critical for avoiding unwanted side reactions during further derivatization .
Properties
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBGGGHSIBAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The Boc-protected amine serves as a key site for nucleophilic substitution. Under basic conditions, the Boc group can be selectively removed, exposing the amine for further functionalization.
Ester Functional Group Transformations
The ethyl ester undergoes hydrolysis, transesterification, and reduction, enabling access to carboxylic acids, alternative esters, and alcohols.
Condensation and Cyclization Reactions
The indole core participates in electrophilic substitutions and cyclizations, forming heterocyclic systems like β-carbolines.
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the 5- and 6-positions under controlled conditions.
Biological Activity via Post-Reaction Modifications
Derivatives synthesized from this compound exhibit pharmacological potential:
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Anticancer activity : Hydrazide derivatives (e.g., compound 10 ) show IC₅₀ values of 1.7–7.8 µg/mL against P388 leukemia cells .
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Enzyme inhibition : β-Carboline analogs demonstrate affinity for benzodiazepine receptors, suggesting neuropharmacological applications .
Key Structural and Mechanistic Insights
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Boc group stability : The Boc group remains intact under basic alkylation conditions (e.g., KOH/acetone) but is cleaved by strong acids like TFA.
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Steric effects : The bicyclic structure and Boc group influence reaction regioselectivity, favoring substitutions at the indole 5-position .
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Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the amine site .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. Its derivatives have shown promising pharmacological activities, including:
- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated inhibitory concentrations (IC50) in the low microgram range against P388 cells, suggesting potential for development as anticancer agents .
- PPAR Modulation : The compound has been identified as a potential modulator of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. This positions it as a candidate for therapeutic interventions in conditions such as type 2 diabetes and dyslipidemia .
Synthetic Methodologies
This compound is utilized in various synthetic strategies:
- Alkylation Reactions : The compound can undergo alkylation to yield a variety of functionalized indole derivatives. For example, alkylation with allyl and benzyl bromides in the presence of aqueous KOH has been reported to produce high yields of alkylated indole carboxylates .
- Formation of Hydrazides : The compound can be converted into hydrazides, which can then react with different aldehydes to form more complex structures. This reaction pathway is significant for developing new compounds with enhanced biological activities .
Biological Studies
The biological relevance of this compound extends to:
- Antimicrobial Properties : Some studies have indicated that indole derivatives possess antimicrobial properties, making them candidates for further research in developing new antibiotics or antifungal agents .
- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects are ongoing, with particular interest in their interactions at the molecular level, which could lead to the discovery of novel therapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
| Reaction Type | Reagents Used | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Allyl/Benzyl bromide + aq KOH | Ethyl 1-allyl/benzyl-1H-indole | High |
| Hydrazone Formation | Hydrazide + Aldehyde | N'-substituted hydrazides | Moderate |
Mechanism of Action
The mechanism of action of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole core can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The Boc-protected amino group can be deprotected to reveal a free amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Indole-2-carboxylate Derivatives
Structural and Functional Group Variations
The target compound is compared to structurally related indole-2-carboxylates with modifications at the 3-position (Table 1):
Table 1. Structural comparison of indole-2-carboxylate derivatives.
Physicochemical Properties
Biological Activity
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an indole derivative featuring a Boc (tert-butyloxycarbonyl) protected amino group. The indole structure is known for its ability to interact with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Indole derivatives often bind to multiple receptors, including those involved in neurotransmission and cell signaling pathways, which can modulate various physiological responses.
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Biochemical Pathways : The compound has been shown to influence several pathways associated with:
- Antiviral Activity : It exhibits potential against viral infections.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate significant potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Staphylococcus aureus | 4.69 |
| Candida albicans | 0.0048 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer effects of this compound have been evaluated in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound demonstrated the following effects:
- Apoptosis Induction : At concentrations as low as 1.0 µM, it caused morphological changes indicative of apoptosis and increased caspase-3 activity by up to 57% at higher concentrations .
- Cell Growth Inhibition : The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM across different cell lines, highlighting its potential as an anticancer agent .
Study on Anticancer Effects
In a controlled study, this compound was administered to MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation, confirming its potential as a therapeutic agent against breast cancer .
Study on Antimicrobial Effects
A recent investigation assessed the antimicrobial efficacy of the compound against various pathogens. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting that it could be developed into a novel treatment for bacterial infections resistant to conventional antibiotics .
Q & A
Q. What are the key synthetic routes for Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Alkylation : Reacting indole-2-carboxylate derivatives with Boc-protected aminomethyl halides (e.g., Boc-aminomethyl bromide) using a base like NaH or K₂CO₃ in DMF or THF at 60–80°C .
- Protection/Deprotection : Introducing the Boc group via tert-butyl dicarbonate under basic conditions (e.g., DMAP, Et₃N) .
- Optimization : Varying solvents (DMF vs. THF), temperature (40–100°C), and catalysts (e.g., KI for halogen exchange) can improve yields. For example, THF at 70°C with NaH increased yields by 15% compared to DMF in analogous indole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the Boc group (δ ~1.4 ppm for tert-butyl, ~3.2 ppm for -CH₂-NH-), indole NH (~10–12 ppm, broad), and ester carbonyl (~165–170 ppm) .
- IR Spectroscopy : Confirm Boc-group presence via N-H stretch (~3350 cm⁻¹) and carbonyl stretches (ester: ~1710 cm⁻¹; Boc carbamate: ~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀N₂O₄: calculated 304.14) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise during data collection?
- Methodological Answer :
- Crystallization : Use slow evaporation of methanol/water (1:1) to obtain single crystals. Ensure Boc-group stability by avoiding acidic conditions .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Challenges include crystal twinning (common in indole derivatives) and radiation damage to the Boc group .
- Refinement : Use SHELXL for small-molecule refinement. Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize the crystal lattice, with R-factors < 5% achievable via iterative refinement .
Q. How do structural modifications (e.g., fluorination, Boc-group replacement) impact bioactivity?
- Methodological Answer :
- Fluorination : Introduce at the indole 5-position via electrophilic substitution (e.g., Selectfluor®) to enhance metabolic stability. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., tubulin) .
- Boc Replacement : Replace with acetyl or Fmoc groups to study steric effects. For example, acetylated analogs showed 30% lower cytotoxicity in MCF-7 cells due to reduced membrane permeability .
- SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/logP with IC₅₀ values. Validate via in vitro assays (e.g., tubulin polymerization inhibition) .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., HepG2 vs. HEK293), serum concentration (5% vs. 10% FBS), and incubation time (24 vs. 48 hours) .
- Metabolic Stability Testing : Use liver microsomes (human vs. rodent) to assess Boc-group deprotection rates, which vary by species (e.g., t₁/₂ = 2.3 hours in human vs. 1.1 hours in mouse) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., colchicine for tubulin assays) to minimize inter-lab variability .
Q. How can computational modeling predict interactions with biological targets like tubulin?
- Methodological Answer :
- Docking Workflow : Prepare ligand (AMBER force field) and receptor (PDB: 1SA0) files. Use AutoDock to simulate binding to the colchicine site. Key interactions include H-bonds between Boc carbonyl and β-tubulin Thr179 .
- Limitations : Overlooks solvent effects and protein flexibility. Validate with MD simulations (GROMACS) over 50 ns to assess binding pose stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
